3-Amino-2-fluoro-N-methylbenzamide

Catalog No.
S15942051
CAS No.
1332300-71-6
M.F
C8H9FN2O
M. Wt
168.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-fluoro-N-methylbenzamide

CAS Number

1332300-71-6

Product Name

3-Amino-2-fluoro-N-methylbenzamide

IUPAC Name

3-amino-2-fluoro-N-methylbenzamide

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3,(H,11,12)

InChI Key

UJMHVWIFIXJUBX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)N)F

3-Amino-2-fluoro-N-methylbenzamide is a chemical compound characterized by its amine, fluorine, and methyl substituents on a benzamide structure. The molecular formula is C₇H₈F N₃O, and it features a fluorine atom at the 2-position of the benzene ring, an amino group at the 3-position, and a methyl group attached to the nitrogen of the amide. This unique arrangement contributes to its distinct chemical properties and potential biological activities.

  • Oxidation: The compound can be oxidized to yield corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
  • Substitution: The fluorine atom in the benzene ring can undergo substitution reactions with nucleophiles under suitable conditions, allowing for further functionalization of the compound .

Research indicates that compounds similar to 3-amino-2-fluoro-N-methylbenzamide exhibit significant biological activities. For instance, certain derivatives have shown cytotoxic effects against leukemia cells, indicating potential as anticancer agents. These compounds often interact with specific enzymes or receptors in cancer pathways, suggesting that 3-amino-2-fluoro-N-methylbenzamide may also possess similar properties, particularly in inhibiting DNA methyltransferases involved in cancer progression .

3-Amino-2-fluoro-N-methylbenzamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anticancer drugs.
  • Chemical Research: It can be utilized in studies investigating enzyme inhibition and receptor interactions.
  • Material Science: Its unique properties may allow for applications in creating novel materials or coatings with specific functionalities.

Interaction studies of 3-amino-2-fluoro-N-methylbenzamide focus on its binding affinity and efficacy against specific biological targets. Preliminary evaluations suggest that it may interact with DNA methyltransferases, which are critical in gene regulation and cancer biology. Further studies are necessary to elucidate its mechanism of action and potential therapeutic indices against various cancer types .

Several compounds share structural similarities with 3-amino-2-fluoro-N-methylbenzamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Amino-N-methylbenzamideAmino group at para positionKnown for cytotoxic effects against leukemia cells .
5-Fluoro-N-methylbenzamideFluorine at para positionExhibits different reactivity compared to 3-amino variant.
2-Amino-5-fluoro-N-methylbenzamideAmino group at ortho positionDisplays distinct biological activity profiles.

The uniqueness of 3-amino-2-fluoro-N-methylbenzamide lies in its specific arrangement of functional groups, which may confer unique reactivity patterns and biological activities not seen in its analogs.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

168.06989108 g/mol

Monoisotopic Mass

168.06989108 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

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